![molecular formula C19H12BrN3O B2615576 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-31-1](/img/structure/B2615576.png)
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile, also known as ABPC, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, with particular focus on its anti-cancer and anti-inflammatory properties. ABPC is a member of the benzo[g]chromene family, which consists of compounds that share a common benzo[g]chromene core structure. This compound has been studied for its ability to interact with a wide range of biological targets, including kinases and enzymes, and has been found to be a promising therapeutic agent for the treatment of various diseases and conditions.
科学研究应用
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile has been studied extensively for its potential applications in medicinal chemistry. The compound has been found to be a promising therapeutic agent for the treatment of various diseases and conditions, such as cancer, inflammation, and neurodegenerative diseases. In particular, this compound has been found to interact with a wide range of biological targets, including kinases and enzymes, and has been found to possess anti-cancer and anti-inflammatory properties. Additionally, this compound has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of proteins involved in signal transduction pathways.
作用机制
Target of Action
Similar compounds have been shown to exhibit antibacterial effects against selected bacterial strains .
Mode of Action
It is known that similar compounds interact with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the tubulin polymerization pathway .
Result of Action
Similar compounds have been shown to have potential in vitro cytotoxic activity toward proliferating cells .
实验室实验的优点和局限性
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a relatively new compound, and as such, there are still some limitations to its use in laboratory experiments. One of the main advantages of this compound is its ability to interact with a wide range of biological targets, making it a promising therapeutic agent for the treatment of various diseases and conditions. However, due to its relatively new status, there is still limited information available regarding the compound’s safety and efficacy. Additionally, due to its synthetic nature, this compound can be difficult to synthesize in a laboratory setting, making it more challenging to use in laboratory experiments.
未来方向
The potential applications of 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile are still being explored, and there are a number of possible future directions for research. One potential future direction is to further explore the compound’s potential therapeutic applications, including its anti-cancer and anti-inflammatory properties. Additionally, further research could be conducted into the compound’s mechanism of action and its potential use in drug delivery systems. Finally, further research could be conducted into the safety and efficacy of this compound in order to ensure its safe and effective use in laboratory experiments.
合成方法
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile can be synthesized through a multistep process that involves the use of a bromination reaction, followed by a condensation reaction, and finally a cyclization reaction. The bromination reaction involves the use of bromine and a base, such as sodium hydroxide or potassium hydroxide, to generate a bromo intermediate. The condensation reaction is then used to form the benzo[g]chromene core structure, which is then cyclized to form this compound.
属性
IUPAC Name |
2-amino-7-bromo-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-14-4-3-11-8-17-15(7-13(11)6-14)18(12-2-1-5-23-10-12)16(9-21)19(22)24-17/h1-8,10,18H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHMRLIGEWVAPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)
![1-[3-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2615495.png)
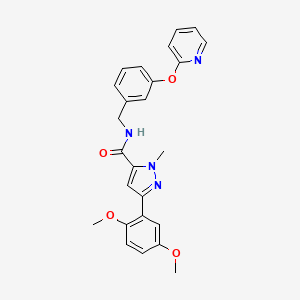
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)
![(E)-2-(4-(4-cinnamylpiperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2615498.png)
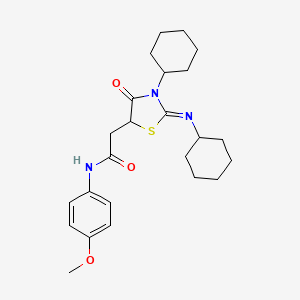
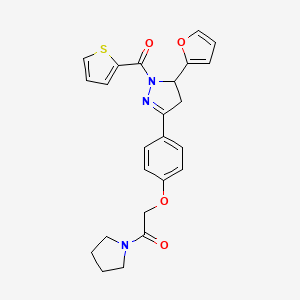
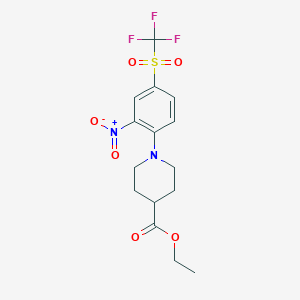
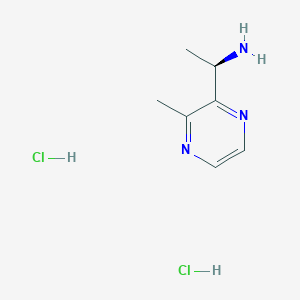
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
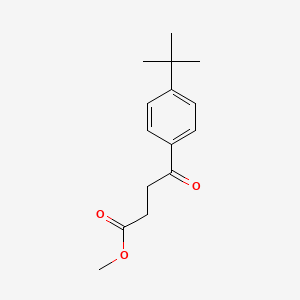
methanone](/img/structure/B2615514.png)
![N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2615515.png)

